1,4-Diazepane-1,4-diamine 1,4-Diazepane-1,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16010188
InChI: InChI=1S/C5H14N4/c6-8-2-1-3-9(7)5-4-8/h1-7H2
SMILES:
Molecular Formula: C5H14N4
Molecular Weight: 130.19 g/mol

1,4-Diazepane-1,4-diamine

CAS No.:

Cat. No.: VC16010188

Molecular Formula: C5H14N4

Molecular Weight: 130.19 g/mol

* For research use only. Not for human or veterinary use.

1,4-Diazepane-1,4-diamine -

Specification

Molecular Formula C5H14N4
Molecular Weight 130.19 g/mol
IUPAC Name 1,4-diazepane-1,4-diamine
Standard InChI InChI=1S/C5H14N4/c6-8-2-1-3-9(7)5-4-8/h1-7H2
Standard InChI Key COFWCPKZDNWCAC-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN(C1)N)N

Introduction

Chemical Structure and Nomenclature

The core structure of 1,4-diazepane-1,4-diamine consists of a seven-membered ring with two secondary amine groups positioned at carbons 1 and 4. Its systematic IUPAC name is 1,4-diazepane-1,4-diamine, with the molecular formula C₅H₁₄N₄ and a molecular weight of 130.20 g/mol. The compound’s saturated nature allows for significant conformational flexibility, which has been a focal point of computational studies.

Protonation States and Tautomerism

Synthesis and Derivatization

Key Synthetic Routes

The synthesis of 1,4-diazepane derivatives often begins with chiral precursors to exploit their stereochemical utility. For example, (S)-serine has been used as a starting material to produce enantiopure 1,4-diazepanes via a Ti(O-iPr)₄-catalyzed cyclization (Fig. 1) .

Figure 1: Synthetic pathway to 1,4-diazepane derivatives from (S)-serine

  • Chloropropionamide intermediate formation.

  • Nucleophilic substitution with primary amines.

  • Intramolecular aminolysis under Lewis acid catalysis.

This method yields bicyclic systems with hydroxymethyl substituents, demonstrating the adaptability of 1,4-diazepane scaffolds in drug design .

Microwave-Assisted Functionalization

Microwave irradiation has been employed to enhance regioselectivity in N-alkylation reactions of related 1,4-diazepinones. For instance, alkylation at N-4 instead of N-1 was achieved in 90 seconds under microwave conditions, attributed to accelerated anion formation and transition-state stabilization .

Physicochemical Properties

Spectroscopic Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR are pivotal for conformational analysis. Downfield shifts of C-6 and N-4 protons in thioamide derivatives (Δδ ≈ 0.5–1.0 ppm) highlight electronic effects from sulfur substitution .

  • Mass Spectrometry: High-resolution MS distinguishes isobaric fragments in pyrrolo-benzodiazepine isomers, aiding structural elucidation .

Table 1: Key ¹³C NMR Shifts for 1,4-Benzodiazepin-2-ones

CompoundΔδ (C-7)Δδ (C-9a)Δδ (C-3)
Oxazepam-5.7+8.7+0.2
Lorazepam-5.5+8.5+0.2
Clonazepam-3.5+7.1+1.9
Data from , measured in DMSO with t-BuOK.

Conformational Analysis

Computational Modeling

Density functional theory (DFT) and molecular mechanics (AMBER) simulations predict that 1,4-diazepanes adopt flattened boat conformations to alleviate torsional strain. Substituents at N-1 and N-4 influence energy barriers for ring inversion, with calculated ΔG‡ values ranging from 16.9 to 21.6 kcal/mol .

Impact of Substituents

  • N-Alkylation: Bulky groups (e.g., CHPh₂) increase inversion barriers by 3–5 kcal/mol compared to methyl substituents .

  • Amide Incorporation: Restricts ring flexibility, favoring P-conformers in 1,4-benzodiazepin-2-ones .

Pharmacological Applications

Sigma Receptor Affinity

Homologation of piperazines to 1,4-diazepanes significantly enhances σ₁ receptor selectivity. The dibenzyl derivative 4a exhibits a Kᵢ = 7.4 nM for σ₁ receptors with 53-fold selectivity over σ₂ subtypes .

Table 2: Pharmacological Profiles of Selected 1,4-Diazepanes

Compoundσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₁/σ₂)
4a7.439353
4b12.141034
Data from , radioligand binding assays.

CNS Drug Design

1,4-Diazepanes serve as peptidomimetic scaffolds, mimicking β-turn structures in proteins. Their ability to project substituents into complementary planes makes them valuable for designing kinase inhibitors and GPCR modulators .

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